molecular formula C23H20N2O4 B2784521 N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide CAS No. 879473-16-2

N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide

Cat. No.: B2784521
CAS No.: 879473-16-2
M. Wt: 388.423
InChI Key: AFZSJCSQOSBONK-UHFFFAOYSA-N
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Description

N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by its complex structure, which includes a quinoline core, a furan ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide typically involves a multi-step process. One common method starts with the preparation of the quinoline core, followed by the introduction of the furan ring and other functional groups. The key steps include:

    Formation of the Quinoline Core: This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

    Introduction of the Furan Ring: The furan ring can be introduced via a furoylation reaction, where a furan-2-carboxylic acid derivative is reacted with the quinoline intermediate.

    Functional Group Modifications:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce quinoline alcohols.

Scientific Research Applications

N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biology: The compound is used in biological assays to investigate its effects on various cellular processes.

    Pharmacology: Researchers explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as a precursor for more complex molecules with bio-utilities.

Mechanism of Action

The mechanism of action of N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation or inflammation, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide: shares structural similarities with other quinoline derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with a wide range of biological targets

Properties

IUPAC Name

N-[1-ethyl-3-(4-methoxyphenyl)-4-oxoquinolin-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4/c1-3-25-18-8-5-4-7-17(18)21(26)20(15-10-12-16(28-2)13-11-15)22(25)24-23(27)19-9-6-14-29-19/h4-14H,3H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFZSJCSQOSBONK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=O)C(=C1NC(=O)C3=CC=CO3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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